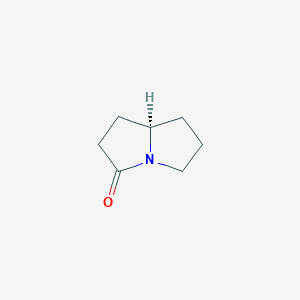
3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is a chemical compound with the molecular formula C7H11NO It is a derivative of pyrrolizin-3-one, which has undergone hydrogenation to form its hexahydro variant
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) involves the hydrogenation of pyrrolizin-3-ones. This process is typically carried out in the presence of heterogeneous catalysts. The reaction conditions can vary, but good diastereoselectivity (up to >97:3) can be achieved depending on the choice of catalysts and solvents . For instance, if the pyrrolizin-3-one is substituted at the 1- or 7- position, the selectivity is higher .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives. Hydrogenation is a common method used for reduction.
Substitution: This involves the replacement of one atom or group in the molecule with another. Nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolizidine derivatives, while reduction can yield various hexahydro derivatives.
科学的研究の応用
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolizin-3-one: The parent compound from which 3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is derived.
Hexahydro-1H-pyrrolizin-3-one: Another derivative with similar structural features.
Tetrahydro-1H-pyrrolizin-3(2H)-one: A related compound with a different degree of hydrogenation.
Uniqueness
3H-Pyrrolizin-3-one, hexahydro-, ®-(9CI) is unique due to its specific stereochemistry and the presence of the hexahydro moiety. This gives it distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(8R)-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXTPBFMJHPIR-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
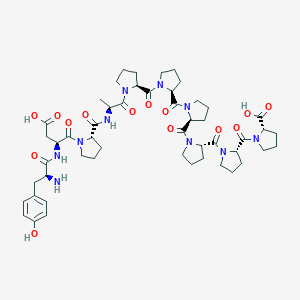
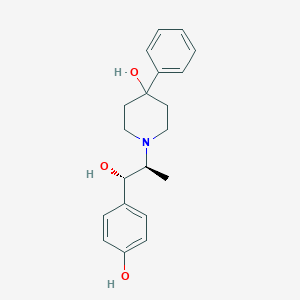
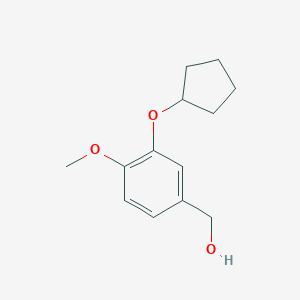

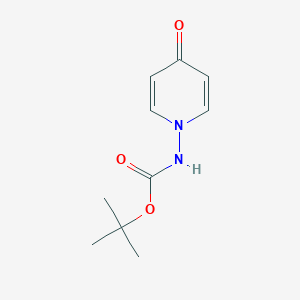
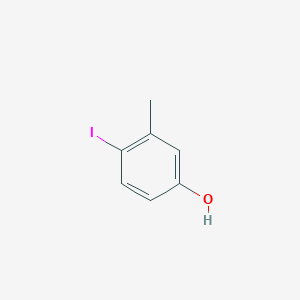
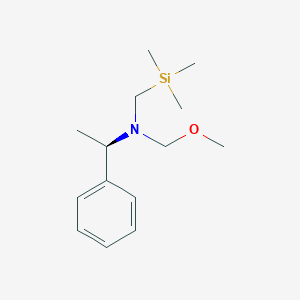

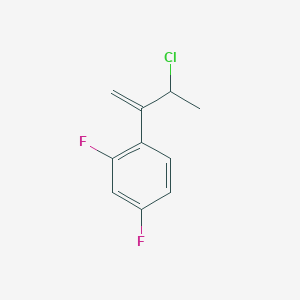
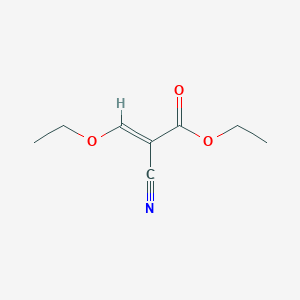
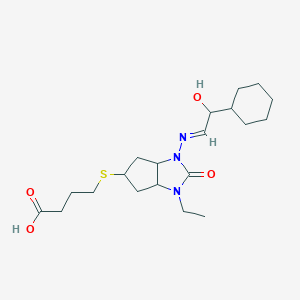
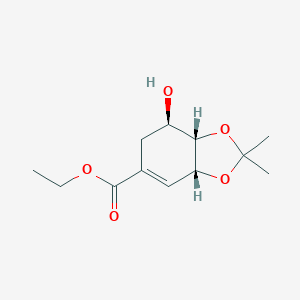
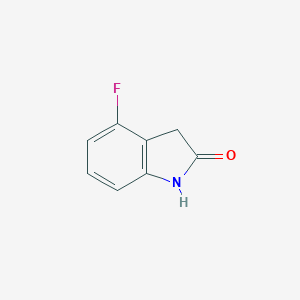
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
